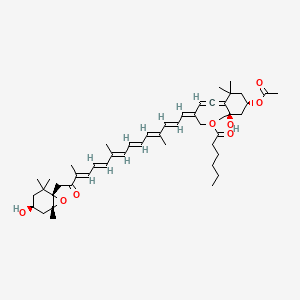

19'-Hexanoyloxyfucoxanthin

Beschreibung

Eigenschaften

InChI |

InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKIHQWOELANGE-QICHPRPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60147-85-5 | |

| Record name | 19'-Hexanoyloxyfucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthetic Pathway of 19'-Hexanoyloxyfucoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19'-Hexanoyloxyfucoxanthin, a significant xanthophyll pigment found in various marine algae, has garnered considerable interest for its potential pharmaceutical applications. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the pathway from primary metabolites to its final acylated form. The guide summarizes key enzymatic steps, presents quantitative data where available, outlines relevant experimental protocols, and visualizes the pathway and experimental workflows using logical diagrams. While the pathway leading to its precursor, fucoxanthin (B1674175), has been largely elucidated in diatoms and haptophytes, the final acylation step remains an area of active investigation.

Introduction

Carotenoids are a diverse group of pigments synthesized by plants, algae, and some bacteria and fungi. Within this class, xanthophylls, which are oxygenated carotenoids, play vital roles in photosynthesis and photoprotection. Fucoxanthin and its derivatives, such as this compound, are the predominant carotenoids in many marine algae, including diatoms and haptophytes, contributing to their characteristic golden-brown color.[1][2] These compounds are noted for their unique chemical structures, featuring an allenic bond and a 5,6-monoepoxide, which are believed to contribute to their potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway and proceeds through the well-established carotenoid biosynthesis route to produce β-carotene. From β-carotene, a series of oxygenation and rearrangement reactions lead to the formation of fucoxanthin. The final step involves the esterification of fucoxanthin at the 19'-position with a hexanoyl group. This guide will detail each stage of this intricate pathway.

The Biosynthetic Pathway to Fucoxanthin

The biosynthesis of fucoxanthin is a complex pathway that has been primarily elucidated through studies in the diatom Phaeodactylum tricornutum.[1][2] It involves a series of enzymatic reactions that convert β-carotene into fucoxanthin through several key intermediates.

From β-Carotene to Violaxanthin

The initial steps of the pathway involve the conversion of β-carotene to violaxanthin, a common pathway in many photosynthetic organisms.

-

β-Carotene to Zeaxanthin: β-carotene is hydroxylated at the 3 and 3' positions by β-carotene hydroxylase (BCH) to form zeaxanthin.

-

Zeaxanthin to Violaxanthin: Zeaxanthin is then epoxidized by zeaxanthin epoxidase (ZEP) to form violaxanthin, with antheraxanthin (B39726) as an intermediate.[3]

The Central Role of Neoxanthin (B191967) and Diadinoxanthin (B97544)

From violaxanthin, the pathway diverges and proceeds through a series of intermediates unique to fucoxanthin-producing organisms.

-

Violaxanthin to Neoxanthin: Violaxanthin is converted to neoxanthin. In diatoms, this step is catalyzed by a violaxanthin de-epoxidase-like 1 (VDL1) enzyme.[4]

-

Neoxanthin to Diadinoxanthin: The exact enzyme for the conversion of neoxanthin to diadinoxanthin is not yet fully characterized but is a key branching point in the pathway.[5][6]

-

Diadinoxanthin to Allenoxanthin: Diadinoxanthin is then converted to allenoxanthin by a violaxanthin de-epoxidase-like 2 (VDL2) enzyme.[4]

-

Allenoxanthin to Haptoxanthin: The enzyme responsible for the conversion of allenoxanthin to haptoxanthin is currently unknown.

-

Haptoxanthin to Phaneroxanthin: Haptoxanthin is epoxidized by a specific zeaxanthin epoxidase 1 (ZEP1) to yield phaneroxanthin.[4]

-

Phaneroxanthin to Fucoxanthin: The final step in fucoxanthin biosynthesis is the conversion of phaneroxanthin to fucoxanthin, a reaction catalyzed by the carotenoid isomerase-like protein 5 (CRTISO5) .[7]

The following diagram illustrates the biosynthetic pathway from β-carotene to fucoxanthin.

Caption: Biosynthetic pathway of fucoxanthin from β-carotene.

The Final Step: Acylation to this compound

The terminal step in the biosynthesis of this compound is the esterification of the hydroxyl group at the 19'-position of fucoxanthin with hexanoic acid.

Fucoxanthin to this compound: This reaction is catalyzed by a putative fucoxanthin acyltransferase (FAT) , which utilizes an activated form of hexanoic acid, likely hexanoyl-CoA.

To date, the specific enzyme responsible for this acylation has not been identified or characterized. However, based on analogous pathways for the esterification of other carotenoids, it is hypothesized to be an acyl-CoA-dependent acyltransferase. The identification and characterization of this enzyme are key missing pieces in a complete understanding of the pathway and represent a significant opportunity for future research.

The proposed final step is depicted in the following diagram:

Caption: Proposed enzymatic conversion of fucoxanthin.

Quantitative Data

Quantitative data on the biosynthetic pathway of this compound is limited, particularly for the later steps. The tables below summarize available data on the content of fucoxanthin and its derivatives in various algal species.

Table 1: Fucoxanthin and this compound Content in Selected Algae

| Algal Species | Fucoxanthin Content (mg/g dry weight) | This compound Content (mg/g dry weight) | Reference |

| Phaeodactylum tricornutum | 10.0 - 20.0 | Not typically reported | [8] |

| Emiliania huxleyi | Varies with light conditions | Varies with light conditions | [9] |

| Tisochrysis lutea | up to 79.4 | Not reported | [8] |

| Nitzschia laevis | up to 15.6 | Not reported | [10] |

Table 2: Enzyme Substrate Specificity (Qualitative)

| Enzyme | Substrate(s) | Product(s) | Organism | Reference |

| VDL1 | Violaxanthin | Neoxanthin | Phaeodactylum tricornutum | [4] |

| VDL2 | Diadinoxanthin | Allenoxanthin | Phaeodactylum tricornutum | [4] |

| ZEP1 | Haptoxanthin | Phaneroxanthin | Phaeodactylum tricornutum | [4] |

| CRTISO5 | Phaneroxanthin | Fucoxanthin | Phaeodactylum tricornutum | [7] |

Experimental Protocols

Extraction and Quantification of Fucoxanthin and its Derivatives

This protocol outlines a general method for the extraction and analysis of fucoxanthin and this compound from algal biomass.

Workflow Diagram:

Caption: General workflow for carotenoid analysis.

Methodology:

-

Harvest and Lyophilize Algal Cells: Collect algal biomass by centrifugation and freeze-dry to obtain a dry powder.

-

Extraction: Extract the pigments from the lyophilized cells using a suitable solvent system, such as acetone:methanol (7:3, v/v). Perform the extraction in the dark and on ice to prevent degradation of the light- and heat-sensitive carotenoids.

-

Clarification: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the pigments.

-

Solvent Removal: Evaporate the solvent from the supernatant under a stream of nitrogen gas.

-

Sample Preparation for HPLC: Re-dissolve the dried pigment extract in a small volume of the initial HPLC mobile phase.

-

HPLC Analysis: Analyze the sample using a reverse-phase C18 or C30 column with a diode array detector (DAD). A typical mobile phase gradient could be a mixture of acetonitrile, methanol, and water. Monitor the elution profile at approximately 450 nm.[3][5]

-

Quantification: Quantify the pigments by comparing the peak areas to those of authentic standards.

-

Structural Confirmation: Confirm the identity of the peaks corresponding to fucoxanthin and this compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Protocol for Identification of Novel Acyltransferases

As the fucoxanthin acyltransferase has not yet been identified, a general protocol for discovering novel acyltransferases can be employed.

Workflow Diagram:

Caption: Workflow for identifying novel acyltransferases.

Methodology:

-

Bioinformatic Analysis: Screen the genome and transcriptome of a this compound-producing alga (e.g., Emiliania huxleyi) for sequences with homology to known acyltransferases, particularly those in the BAHD acyltransferase superfamily.

-

Gene Cloning and Expression: Synthesize and clone the candidate genes into an appropriate expression vector for a heterologous host such as E. coli or Saccharomyces cerevisiae.

-

Protein Expression and Purification: Induce the expression of the recombinant proteins and purify them using affinity chromatography (e.g., His-tag purification).

-

In Vitro Enzyme Assay: Perform an in vitro reaction containing the purified candidate enzyme, fucoxanthin as the substrate, and hexanoyl-CoA as the acyl donor in a suitable buffer.

-

Product Detection: Analyze the reaction mixture by HPLC and LC-MS to detect the formation of this compound. A successful reaction will show a new peak with the expected retention time and mass-to-charge ratio corresponding to the acylated product.

Conclusion and Future Perspectives

The biosynthetic pathway of fucoxanthin, the immediate precursor to this compound, is now largely understood, thanks to recent advances in the genetic and biochemical characterization of key enzymes in diatoms. However, the final and crucial step of hexanoylation remains to be elucidated. The identification and characterization of the putative fucoxanthin acyltransferase will be a significant breakthrough, enabling the complete reconstruction of the this compound pathway in a heterologous host. This would open up new avenues for the sustainable production of this high-value compound for pharmaceutical and nutraceutical applications. Future research should focus on a combined approach of genomics, proteomics, and enzymology to identify and characterize this missing enzymatic link. Furthermore, a more detailed quantitative analysis of the entire pathway will be essential for optimizing metabolic engineering strategies.

References

- 1. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Carotenoid Esterification Gene BrPYP Controls Pale-Yellow Petal Color in Flowering Chinese Cabbage (Brassica rapa L. subsp. parachinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpsbr.org [jpsbr.org]

- 4. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. EP2935571B1 - Acetyl transferases and their use for producing carotenoids - Google Patents [patents.google.com]

- 8. Advances in the Discovery and Engineering of Gene Targets for Carotenoid Biosynthesis in Recombinant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Carotenoid Esterification Gene BrPYP Controls Pale-Yellow Petal Color in Flowering Chinese Cabbage (Brassica rapa L. subsp. parachinensis) [frontiersin.org]

- 10. Frontiers | System metabolic tools reveal fucoxanthin metabolism in Nitzschia laevis for the improvement of fucoxanthin productivity [frontiersin.org]

Unveiling the Marine Treasure: A Technical Guide to 19'-Hexanoyloxyfucoxanthin from Marine Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, extraction, purification, and quantification of 19'-Hexanoyloxyfucoxanthin, a marine carotenoid of significant interest for its potential therapeutic applications. The document further delves into the prospective signaling pathways this compound may modulate, offering a comprehensive resource for professionals in research and drug development.

Natural Sources of this compound

This compound is a significant accessory pigment in several classes of marine microalgae, playing a crucial role in their light-harvesting complexes. It is considered a key biomarker for certain phytoplankton groups. The primary producers of this xanthophyll are found within the Prymnesiophyceae (also known as Haptophyta) and some species of Dinophyceae (dinoflagellates).

While extensive quantitative data across a wide array of species remains an area of active research, existing literature indicates that certain species are particularly rich sources. The coccolithophore Emiliania huxleyi, a ubiquitous prymnesiophyte, is a well-documented producer of this compound.[1] The table below summarizes available quantitative data for this compound in select marine algae.

| Algal Class | Species | This compound Content (mg/g dry weight) | Reference |

| Prymnesiophyceae | Emiliania huxleyi | Data not consistently reported in mg/g, often used as a chemotaxonomic marker. | [1] |

| Prymnesiophyceae | Phaeocystis sp. | Reported as a major carotenoid, but specific quantitative data is variable. | |

| Dinophyceae | Various species | Present as a minor pigment in some dinoflagellates. | [1] |

Note: The quantification of this compound can be influenced by various factors, including culture conditions (light, nutrients, temperature) and the growth phase of the algae.

Experimental Protocols

Extraction of this compound

The extraction process is a critical first step to isolate the target compound from the algal biomass. The following protocol is a synthesis of commonly employed methods.

Materials:

-

Lyophilized marine algal biomass (e.g., Emiliania huxleyi)

-

Solvent mixture: Acetone (B3395972), Methanol (B129727), or a chloroform:methanol (2:1, v/v) solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials for storage

Protocol:

-

Weigh a known amount of lyophilized algal biomass.

-

Homogenize the biomass with the chosen extraction solvent. A common ratio is 1:10 (biomass:solvent, w/v).

-

For enhanced extraction efficiency, sonicate the mixture on ice for 15-20 minutes or use a bead beater for mechanical disruption of cells.

-

Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Carefully collect the supernatant containing the pigments.

-

Repeat the extraction process with the pellet 2-3 times until the pellet is colorless.

-

Pool the supernatants.

-

Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the carotenoids.

-

Redissolve the dried extract in a small volume of a suitable solvent (e.g., acetone or methanol) for further purification or analysis.

-

Store the extract at -20°C or lower in the dark to minimize degradation.

Purification of this compound

Purification is essential to isolate this compound from other co-extracted pigments like chlorophylls (B1240455) and other carotenoids. A combination of chromatographic techniques is often employed.

A. Solid-Phase Extraction (SPE) - Initial Cleanup

SPE can be used for a rapid initial cleanup and fractionation of the crude extract.

Materials:

-

Crude pigment extract

-

SPE cartridges (e.g., C18 or silica)

-

Solvents of varying polarity (e.g., hexane, acetone, methanol, ethyl acetate)

-

Collection vials

Protocol:

-

Condition the SPE cartridge with a non-polar solvent (e.g., hexane), followed by the solvent in which the extract is dissolved.

-

Load the crude extract onto the cartridge.

-

Elute with a series of solvents with increasing polarity.

-

Collect the fractions and analyze each for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing the highest concentration of the target compound.

B. Column Chromatography - Fine Purification

Open column chromatography is a common method for the preparative purification of carotenoids.

Materials:

-

Partially purified extract from SPE

-

Glass column

-

Stationary phase (e.g., silica (B1680970) gel 60)

-

Mobile phase: A gradient of non-polar to moderately polar solvents (e.g., n-hexane:acetone or n-hexane:ethyl acetate).

Protocol:

-

Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack the column.

-

Concentrate the SPE-purified extract and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity.

-

Collect the fractions as distinct colored bands elute from the column. This compound will typically elute as an orange band.

-

Analyze the collected fractions by HPLC to identify those with the highest purity of this compound.

-

Pool the purest fractions and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a photodiode array (PDA) or diode array detector (DAD) is the standard method for the accurate quantification of this compound.

Materials:

-

Purified this compound extract

-

HPLC system with a C18 or C30 reverse-phase column

-

Mobile phase: A gradient of solvents such as methanol, acetonitrile, and water.

-

This compound analytical standard

-

Detector: PDA or DAD set to monitor at approximately 445 nm.

Protocol:

-

Prepare a standard curve using a certified this compound standard of known concentrations.

-

Dissolve the purified extract in the initial mobile phase solvent.

-

Filter the sample and standard solutions through a 0.22 µm syringe filter before injection.

-

Set up the HPLC method with a suitable gradient elution program to achieve good separation of pigments. A typical gradient might start with a higher polarity (e.g., 80:20 methanol:water) and ramp up to a lower polarity (e.g., 100% methanol or a mixture with ethyl acetate).

-

Inject the standards and the sample onto the HPLC column.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the analytical standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.[2][3][4][5][6]

Potential Signaling Pathways

While the direct molecular targets of this compound are still under investigation, the well-documented bioactivities of its close structural analog, fucoxanthin, provide valuable insights into its potential mechanisms of action. Fucoxanthin has been shown to exert potent antioxidant and anti-inflammatory effects through the modulation of key signaling pathways.[7][8][9][10][11][12][13][14] It is highly probable that this compound shares similar biological activities and signaling targets.

1. Nrf2 Signaling Pathway (Antioxidant Response)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and detoxification enzymes. Fucoxanthin has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This action helps to mitigate cellular damage caused by reactive oxygen species (ROS).

2. NF-κB and MAPK Signaling Pathways (Anti-inflammatory Response)

Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinases (MAPKs) are critical signaling pathways that regulate the inflammatory response. Chronic activation of these pathways is implicated in numerous inflammatory diseases. Fucoxanthin has been shown to inhibit the activation of NF-κB and key MAPKs (such as ERK, JNK, and p38), thereby downregulating the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[7][10][13][14][15]

Conclusion and Future Directions

This compound represents a promising marine-derived compound with significant potential for applications in the pharmaceutical and nutraceutical industries. While its primary sources in Prymnesiophytes and some dinoflagellates are known, further research is needed to identify and cultivate high-yielding strains and to optimize extraction and purification protocols for industrial-scale production.

The biological activities of this compound are likely to mirror those of fucoxanthin, particularly its antioxidant and anti-inflammatory properties. However, direct investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to fully elucidate its therapeutic potential and to guide the development of novel drugs and functional foods. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. epic.awi.de [epic.awi.de]

- 2. hplc assay method: Topics by Science.gov [science.gov]

- 3. chemisgroup.us [chemisgroup.us]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Neuroinflammatory Effects of Fucoxanthin via Inhibition of Akt/NF-κB and MAPKs/AP-1 Pathways and Activation of PKA/CREB Pathway in Lipopolysaccharide-Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. all-imm.com [all-imm.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory effect of Apo-9'-fucoxanthinone via inhibition of MAPKs and NF-kB signaling pathway in LPS-stimulated RAW 264.7 macrophages and zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

19'-Hexanoyloxyfucoxanthin chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in marine microalgae, particularly of the Prymnesiophyceae class. As a derivative of the well-studied fucoxanthin, it shares a similar core structure but possesses a unique hexanoyloxy functional group that influences its physicochemical properties and potential biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and, by proxy, the potential biological activities of this compound. Due to a notable gap in the current scientific literature, the biological activity and signaling pathway information presented herein is primarily based on studies of its parent compound, fucoxanthin. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also provided to facilitate further research and development.

Chemical Structure and Identification

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its structure is characterized by a long polyene chain, which is responsible for its light-absorbing properties, and several functional groups, including an allene (B1206475) bond, an epoxide, hydroxyl groups, and a distinctive 19'-hexanoyloxy ester group.

IUPAC Name: [(2Z,4E,6E,8E,10E,12E,14E)-2-[2-[(2R,4S)-4-acetyloxy-2-hydroxy-2,6,6-trimethylcyclohexylidene]ethenyl]-17-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-6,11,15-trimethyl-16-oxoheptadeca-2,4,6,8,10,12,14-heptaenyl] hexanoate[1]

Synonyms: 19'-Hexanoylfucoxanthin, Hex-fuco[2][3]

Chemical Formula: C₄₈H₆₈O₈[1]

Molecular Weight: 773.0 g/mol [1]

CAS Number: 60147-85-5[1]

2D Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in potential applications. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties [1][3]

| Property | Value |

| Molecular Formula | C₄₈H₆₈O₈ |

| Molecular Weight | 773.0 g/mol |

| XLogP3 | 9.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 13 |

| Topological Polar Surface Area | 122 Ų |

| Heavy Atom Count | 56 |

Table 2: UV-Vis Spectroscopic Data [3]

| Solvent | λmax (nm) |

| Acetone (B3395972) | 420, 444.3, 470.3 |

| n-Hexane | 445, 471 |

| Ethanol | 423, 445, 474 |

| Diethyl ether | 444, 470 |

Table 3: Molar Extinction Coefficient [3]

| Solvent | Molar Extinction Coefficient (ε) at λmax |

| Acetone | 109 x 10³ L mol⁻¹ cm⁻¹ at 445 nm (assumed to be equal to fucoxanthin) |

| Ethanol | 1300 (E1%1cm) at 445 nm |

Biological Activity and Signaling Pathways (Proxy: Fucoxanthin)

Disclaimer: There is a significant lack of research directly investigating the biological activities and signaling pathways of this compound. The following information is based on studies of its parent compound, fucoxanthin , and should be considered as indicative of potential activities that require experimental validation for this compound itself.

Fucoxanthin has been extensively studied and shown to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-obesity, and anticancer activities.

Antioxidant Activity

Fucoxanthin is a potent antioxidant, capable of scavenging reactive oxygen species (ROS).[4] This activity is attributed to its unique chemical structure, including the allenic bond and polyene chain. The proposed mechanism involves the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes.

Anti-inflammatory Activity

Fucoxanthin has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).[5] It is believed to exert these effects through the downregulation of the NF-κB and MAPK signaling pathways.

Anticancer Activity

Fucoxanthin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[6] The anticancer mechanisms are multifaceted and involve cell cycle arrest, induction of apoptosis through the modulation of Bcl-2 family proteins, and inhibition of angiogenesis.

Signaling Pathway: Fucoxanthin's Anti-inflammatory Action via NF-κB Pathway

Caption: Proposed mechanism of fucoxanthin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation and Purification of this compound from Emiliania huxleyi

This protocol is a generalized procedure based on common practices for carotenoid extraction and purification.

1. Cell Culture and Harvesting:

-

Culture Emiliania huxleyi in a suitable growth medium (e.g., f/2 medium) under controlled conditions of light, temperature, and aeration.

-

Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Lyophilize the cell pellet to remove water.

2. Extraction:

-

Extract the lyophilized biomass with a mixture of acetone and methanol (B129727) (7:3, v/v) at a ratio of 1:20 (biomass:solvent, w/v).

-

Perform the extraction at 4°C in the dark with constant stirring for 24 hours to minimize degradation.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the pigments.

-

Repeat the extraction process until the cell debris is colorless.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 35°C.

3. Chromatographic Purification:

-

Thin-Layer Chromatography (TLC):

-

Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetone).

-

Apply the concentrated extract to a silica (B1680970) gel 60 TLC plate.

-

Develop the plate using a solvent system such as n-hexane:acetone (7:3, v/v).

-

The orange band corresponding to this compound can be scraped off the plate and the compound eluted with acetone.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fraction containing this compound using preparative HPLC.

-

Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution system is often employed. For example, a linear gradient from 100% Solvent A (e.g., acetonitrile:methanol:water, 80:10:10, v/v/v) to 100% Solvent B (e.g., methanol:ethyl acetate, 7:3, v/v) over 30 minutes.

-

Flow Rate: Typically 2-4 mL/min.

-

Detection: Monitor the elution profile using a photodiode array (PDA) detector at the characteristic absorption maxima (around 445 nm).

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to obtain the purified compound.

-

Characterization of this compound

1. UV-Vis Spectroscopy:

-

Dissolve the purified compound in a suitable spectroscopic grade solvent (e.g., acetone, ethanol, or n-hexane).

-

Record the absorption spectrum from 200 to 800 nm using a UV-Vis spectrophotometer.

-

Determine the absorption maxima (λmax) and compare them with literature values.

2. Mass Spectrometry (MS):

-

Utilize techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the molecular weight.

-

The expected molecular ion peak [M+H]⁺ would be at m/z 773.5.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The ¹H NMR spectrum will show characteristic signals for the polyene chain protons, methyl groups, and the hexanoyloxy moiety.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete structural elucidation and assignment of all proton and carbon signals.

Conclusion

This compound is a fascinating marine carotenoid with a well-defined chemical structure and distinct physicochemical properties. While its biological activities have not been extensively studied, the known pharmacological effects of its parent compound, fucoxanthin, suggest that this compound may hold significant potential as a bioactive compound. This guide provides a foundational resource for researchers, outlining its known characteristics and providing detailed protocols to facilitate further investigation into its isolation, characterization, and, most importantly, its biological functions and potential therapeutic applications. Further research is critically needed to elucidate the specific biological roles and mechanisms of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. A series of this compound derivatives from the sea mussel, Mytilus galloprovincialis, grown in the Black Sea, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effect of Fucoxanthin on Zearalenone-Induced Hepatic Damage through Nrf2 Mediated by PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy Protocols for Food Metabolomics Applications | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Data Interpretation for 19'-Hexanoyloxyfucoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 19'-Hexanoyloxyfucoxanthin, a significant carotenoid found in various marine organisms. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the identification, characterization, and analysis of this compound. The guide presents a summary of quantitative spectroscopic data, detailed experimental protocols, and visualizations of key experimental workflows.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from various scientific sources to provide a comparative reference.

Table 1: UV-Vis Spectroscopic Data

UV-Vis spectroscopy is fundamental for the initial identification and quantification of carotenoids, revealing the characteristic absorption maxima (λmax) of the polyene chain. The absorption profile of this compound is influenced by the solvent used.[1]

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Acetone | (420) | 444.3 | 470.3 |

| Ethanol | (423) | 445 | 474 |

| n-Hexane | 447 | 471 | - |

| Diethyl ether | 444 | 470 | - |

(Parentheses indicate a shoulder peak)

Table 2: Infrared (IR) Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3500-3200 (broad) |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (ester) | 1750-1735 |

| C=O stretch (conjugated ketone) | ~1670 |

| C=C stretch (polyene) | 1650-1600 |

| C-O stretch (ester and ether) | 1300-1000 |

Table 3: NMR Spectroscopic Data (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although a complete, assigned NMR dataset for this compound is not publicly tabulated, studies on fucoxanthin (B1674175) and its esters have been conducted using ¹H and ¹³C NMR.[2][3][4][5] The chemical shifts for the hexanoyloxy moiety would be expected in the typical regions for acyl chains.

¹H NMR: Key signals would include those for the methyl protons, olefinic protons of the polyene chain, and protons adjacent to oxygenated carbons.

¹³C NMR: Resonances would be observed for the sp² carbons of the polyene chain, sp³ carbons of the end groups and the hexanoyloxy chain, and the carbonyl carbons of the ester and ketone groups.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in structural confirmation. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to characterize fucoxanthin esters.[2][3]

| Ionization Method | Molecular Ion (m/z) | Key Fragments |

| FAB-MS (Positive Ion Mode) | [M+H]⁺ at 773.5 | Fragments corresponding to the loss of the hexanoyloxy group, water, and cleavages along the polyene chain. |

| ESI-MS | [M+Na]⁺ or [M+H]⁺ | Similar fragmentation pattern to FAB-MS. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for the analysis of this compound, based on established methods for carotenoids.

Isolation and Purification Workflow

The initial step in obtaining high-quality spectroscopic data is the isolation and purification of the target compound.

Caption: A generalized workflow for the isolation and purification of this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., acetone, ethanol, n-hexane).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from approximately 350 nm to 600 nm. Use the pure solvent as a blank reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified and dried compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with appropriate probes for ¹H and ¹³C detection.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to aid in complete signal assignment.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent compatible with the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, FAB, or APCI).

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression, where information from one technique complements and confirms the findings of another.

Caption: Logical flow of information in the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and characterization. This guide provides a foundational repository of its spectral data and standardized protocols to aid researchers in their analytical endeavors. While a complete, publicly available dataset for all spectroscopic techniques remains to be fully compiled, the information presented here, derived from existing literature on fucoxanthin and its derivatives, offers a robust starting point for further investigation and application in the fields of natural product chemistry, marine biology, and drug discovery.

References

- 1. epic.awi.de [epic.awi.de]

- 2. Characterization of fucoxanthin and fucoxanthinol esters in the Chinese surf clam, Mactra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsbr.org [jpsbr.org]

Unveiling 19'-Hexanoyloxyfucoxanthin: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in various marine organisms, including the sea mussel Mytilus galloprovincialis and the prymnesiophyte Emiliania huxleyi.[1] As a derivative of fucoxanthin (B1674175), it shares a similar core structure, suggesting comparable biological activities. However, the addition of a hexanoyloxy group at the 19'-position imparts distinct physicochemical properties that influence its extraction, purification, and potentially its bioactivity. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and detailed characterization of this compound, aimed at facilitating further research and development in the fields of natural product chemistry and pharmacology.

Physicochemical Properties

This compound is an orange-colored pigment with the molecular formula C48H68O8 and a molecular weight of 773.06 g/mol .[2] Its structure, characterized by a long polyene chain with various oxygen-containing functional groups, dictates its solubility and chromatographic behavior.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its identification and quantification.

| Property | Value | Solvent | Reference |

| Molecular Formula | C48H68O8 | - | [2] |

| Molecular Weight | 773.06 g/mol | - | [2] |

| Molar Extinction Coefficient (ε) | 109 x 10^3 L mol^-1 cm^-1 | Acetone (B3395972) | [2] |

| UV-Vis Absorption Maxima (λmax) | |||

| 420, 444.3, 470.3 nm | Acetone | [2] | |

| 445, 471 nm | n-Hexane | [2] | |

| 423, 445, 474 nm | Ethanol | [2] | |

| 444, 470 nm | Diethyl ether | [2] |

Experimental Protocols

Extraction of this compound from Emiliania huxleyi

The following protocol outlines a general procedure for the extraction of carotenoids, including this compound, from the microalga Emiliania huxleyi. Optimization may be required based on the specific strain and growth conditions.

Materials:

-

Lyophilized Emiliania huxleyi biomass

-

Acetone (90% and 100%)

-

Diatomaceous earth (optional)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Nitrogen gas

Procedure:

-

Biomass Preparation: Harvest Emiliania huxleyi cells by centrifugation and lyophilize to obtain a dry powder.

-

Solvent Extraction:

-

Mix the lyophilized biomass with 90% acetone at a solvent-to-biomass ratio of 10:1 (v/w). The addition of a small amount of water to the acetone can enhance the extraction of polar carotenoids.

-

For exhaustive extraction, sonicate the mixture for 15-20 minutes in an ultrasonic bath, or stir vigorously for 1-2 hours at room temperature in the dark. The use of diatomaceous earth can aid in grinding the cells and improving extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the cell debris.

-

Carefully decant the supernatant containing the pigments.

-

Repeat the extraction process with fresh 90% acetone until the cell debris becomes colorless.

-

A final extraction with 100% acetone can be performed to ensure the recovery of less polar pigments.

-

-

Solvent Removal: Combine all the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Dry the resulting pigment extract under a stream of nitrogen gas and store it at -20°C or lower in the dark to prevent degradation.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is a liquid-liquid chromatographic technique that avoids the use of a solid stationary phase, thereby minimizing sample degradation. The following is a suggested protocol for the purification of this compound, adapted from methods used for fucoxanthin.

Instrumentation:

-

Centrifugal Partition Chromatograph

Solvent System:

-

A biphasic solvent system of cyclohexane:ethanol:water at a ratio of 2:2:1 (v/v/v) has been shown to be effective for the separation of fucoxanthin and could be a suitable starting point for this compound. The more non-polar nature of this compound may require adjustments to the solvent ratios to achieve optimal separation.

Procedure:

-

Solvent System Preparation: Prepare the biphasic solvent system by thoroughly mixing cyclohexane, ethanol, and water in the desired ratio in a separatory funnel. Allow the phases to separate. The upper phase will typically be the stationary phase and the lower phase the mobile phase, but this should be verified based on the specific system.

-

CPC Column Preparation: Fill the CPC column with the stationary phase.

-

Sample Injection: Dissolve the crude pigment extract in a small volume of the mobile phase and inject it into the CPC system.

-

Elution: Pump the mobile phase through the column at a constant flow rate. The separation is achieved based on the differential partitioning of the pigments between the two liquid phases.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using a UV-Vis detector at the absorption maximum of this compound (around 445 nm).

-

Purity Analysis: Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: Pool the pure fractions containing this compound and remove the solvent under reduced pressure.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) |

| Polyene Chain | ||

| C-7 | ~125-145 | ~6.0-7.0 |

| C-8 | ~180-200 (C=O) | - |

| C-9 | ~125-145 | ~6.0-7.0 |

| ... | ... | ... |

| C-19' | ~60-70 (CH₂-O) | ~4.0-4.5 |

| Hexanoyloxy Moiety | ||

| C-1'' (C=O) | ~170-175 | - |

| C-2'' (CH₂) | ~30-35 | ~2.2-2.5 |

| C-6'' (CH₃) | ~14 | ~0.9 |

| End Groups | ||

| C-1, C-1' (gem-dimethyl) | ~25-35 | ~1.0-1.3 |

| C-3, C-3' (CH-OH/OAc) | ~65-75 | ~3.8-5.0 |

Mass Spectrometry (MS)

Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are suitable mass spectrometry techniques for the analysis of this compound.

Expected Fragmentation Pattern (FAB-MS/ESI-MS):

-

Molecular Ion: [M+H]⁺ or [M]⁺ at m/z 773.

-

Key Fragments:

-

Loss of the hexanoyloxy group (-C₆H₁₁O₂): A neutral loss of 115 Da.

-

Loss of the hexanoic acid (-C₆H₁₂O₂): A neutral loss of 116 Da.

-

Loss of acetic acid (-C₂H₄O₂): A neutral loss of 60 Da from the 3'-acetate group.

-

Water loss (-H₂O): Neutral loss of 18 Da from hydroxyl groups.

-

Cleavage of the polyene chain can also occur, leading to a series of smaller fragment ions.

-

Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of fucoxanthin. However, due to their structural similarity, it is hypothesized that this compound may exhibit similar anticancer, anti-inflammatory, and antioxidant properties. The majority of current research focuses on fucoxanthin's ability to modulate key cellular signaling pathways. Further investigation is required to determine the specific effects of this compound on these pathways.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and analysis of this compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known effects of the related compound, fucoxanthin. Direct experimental evidence for this compound is required for confirmation.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

References

The Biological Role of 19'-Hexanoyloxyfucoxanthin in Phytoplankton: A Technical Guide

Executive Summary: 19'-Hexanoyloxyfucoxanthin is a significant xanthophyll pigment found predominantly in marine phytoplankton, particularly within the haptophyte division. Its primary biological function is as a major accessory light-harvesting pigment, capturing solar energy in the blue-green region of the spectrum and transferring it to chlorophyll (B73375) a to drive photosynthesis. This pigment is a crucial chemotaxonomic marker, and its widespread presence in the world's oceans indicates the significant ecological and biogeochemical role of haptophytes. While related to photoprotective xanthophylls, its direct role in dissipating excess energy is secondary to dedicated mechanisms like the diadinoxanthin (B97544) cycle. This guide provides an in-depth overview of its function, biosynthesis, and the experimental methods used for its study.

Introduction to Xanthophylls in Phytoplankton

Xanthophylls are a class of oxygenated carotenoids that serve critical functions in the physiology of marine phytoplankton.[1] As components of the light-harvesting complexes (LHCs), they absorb light in spectral regions where chlorophylls (B1240455) absorb weakly, thereby broadening the spectrum of light available for photosynthesis. Furthermore, certain xanthophylls are central to photoprotective mechanisms, helping to dissipate excess light energy as heat to prevent photo-oxidative damage, a process known as non-photochemical quenching (NPQ).[1] Key xanthophylls in marine algae include fucoxanthin (B1674175), peridinin, and the subject of this guide, this compound, whose presence and abundance can be used to distinguish between different phytoplankton classes.[2]

Biological Roles of this compound

Primary Role: Light-Harvesting

The principal function of this compound is to act as an accessory light-harvesting pigment. It is a key component of the fucoxanthin-chlorophyll a/c protein (FCP) complexes in haptophytes.[3] Its molecular structure allows it to absorb light strongly in the blue-green part of the spectrum (approx. 440-475 nm), a range where chlorophyll a absorption is less efficient. The captured light energy is then transferred with high efficiency to chlorophyll a within the photosynthetic reaction center, thus driving the process of photosynthesis.

Studies on FCP complexes from Emiliania huxleyi show that excited this compound transfers energy from its S2 state to chlorophyll in under 100 femtoseconds.[3] Further energy transfer occurs via the S1 state through two channels with time constants of 1.5 and 11 picoseconds.[3] While this transfer is approximately twice as slow as that from fucoxanthin in diatoms, it is still a highly efficient process that underscores the pigment's vital role in optimizing light capture, particularly in the oceanic environments that haptophytes inhabit.

References

- 1. Identification and quantification of chlorophyll and carotenoid pigments in marine sediments. A protocol for HPLC analysis [archimer.ifremer.fr]

- 2. handheld.psi.cz [handheld.psi.cz]

- 3. Carotenoid-chlorophyll energy transfer in the fucoxanthin-chlorophyll complex binding a fucoxanthin acyloxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 19'-Hexanoyloxyfucoxanthin and Its Derivatives in Marine Ecosystems: A Technical Guide for Researchers

Abstract

19'-Hexanoyloxyfucoxanthin and its derivatives are specialized carotenoids that play a fundamental role in the productivity and functioning of marine ecosystems. As primary light-harvesting pigments in globally significant phytoplankton, particularly haptophytes like Emiliania huxleyi, these compounds are central to marine primary production. Beyond their ecological importance, emerging research has highlighted their potent bioactive properties, including antioxidant, anti-inflammatory, and anti-proliferative activities, making them compounds of significant interest for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the chemical nature, ecological functions, and biological activities of this compound and its derivatives. It includes a compilation of quantitative data, detailed experimental protocols for extraction, purification, and bioactivity assessment, and visual representations of key molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Chemical Structure and Ecological Significance

This compound is a xanthophyll, a class of oxygenated carotenoids. Its structure is characterized by a long polyene chain responsible for its light-absorbing properties, an allenic bond, a 5,6-monoepoxide, and hydroxyl, carbonyl, and ester functional groups. The defining feature is the hexanoyloxy group (a six-carbon ester) attached at the 19' position, which distinguishes it from its well-studied precursor, fucoxanthin (B1674175).[1][2]

Molecular Formula: C₄₈H₆₈O₈[1] Molecular Weight: 773.0 g/mol [1]

In marine ecosystems, fucoxanthin and its derivatives are major drivers of photosynthesis.[3] They are accessory pigments that absorb light in the blue-green region of the spectrum—wavelengths that penetrate deeper into the water column—and transfer this energy to chlorophylls (B1240455) for photosynthesis. This capability allows the phytoplankton that possess them, such as diatoms and haptophytes (e.g., Emiliania huxleyi and Phaeocystis), to thrive in diverse marine environments, contributing significantly to global primary productivity.[1][3] These phytoplankton form the base of the marine food web, and the pigments are transferred up the trophic levels, as seen by their presence in organisms like mussels (Mytilus edulis).[1]

A variety of derivatives have been identified in marine organisms, often as metabolic products of this compound. These include compounds where the hexanoyl group is modified or other functional groups are altered.

Table 1: Major Derivatives of this compound and Their Occurrence

| Derivative Name | Molecular Formula | Occurrence | References |

|---|---|---|---|

| This compound | C₄₈H₆₈O₈ | Emiliania huxleyi, Phaeocystis, some dinoflagellates, Mytilus edulis | [1][2] |

| 19'-Butanoyloxyfucoxanthin | C₄₆H₆₄O₈ | Pelagococcus subviridis, Emiliania huxleyi | [4] |

| 4-Keto-19'-hexanoyloxyfucoxanthin | C₄₈H₆₆O₉ | Emiliania huxleyi (minor component) | [4] |

| 19'-Hexanoyloxyfucoxanthinol | C₄₆H₆₆O₇ | Mytilus galloprovincialis (metabolite) | [4] |

| 9'-cis-Fucoxanthin | C₄₂H₅₈O₆ | Sargassum siliquastrum |[4] |

Quantitative Analysis in Marine Ecosystems

The concentration of this compound is a key biomarker for estimating the abundance of haptophytes in phytoplankton communities. High-Performance Liquid Chromatography (HPLC) is the standard method for its quantification.

Table 2: Representative Concentrations of this compound in Marine Environments

| Location / Condition | Organism(s) | Concentration Range | Key Findings | References |

|---|---|---|---|---|

| Northern Adriatic Sea | Mixed Plankton | Up to 3.59 µg/L | Peak concentrations observed during nutrient-enriched conditions, indicating phytoplankton blooms. | |

| Southern Indian Ocean | Phytoplankton Community | 0 - 20 mg m⁻³ (depth-integrated) | Concentrations vary significantly with depth and location, correlating with haptophyte abundance. | [5] |

| Ross and Amundsen Seas | Phytoplankton Community | 0 - 250 ng/L (19'-Butanoyloxyfucoxanthin) | 19'-Butanoyloxyfucoxanthin used as a marker for specific phytoplankton like Dictyocha speculum. |[6] |

Experimental Protocols

Extraction and Purification Workflow

The extraction and purification of this compound from algal biomass is a multi-step process designed to isolate the target compound from other pigments, lipids, and cellular components. The process is sensitive to light and heat, requiring careful handling.

Caption: Workflow for the extraction and purification of fucoxanthin derivatives.

Detailed Protocol: Ultrasonic-Assisted Extraction and Silica Gel Chromatography

-

Sample Preparation: Start with lyophilized (freeze-dried) microalgal biomass to remove water content.

-

Extraction:

-

Weigh 1 gram of dried biomass and suspend it in 20 mL of 95% ethanol (or acetone).

-

Place the suspension in an ultrasonic bath and sonicate for 10-15 minutes at a controlled temperature (e.g., 50°C).

-

Centrifuge the mixture at 8000 rpm for 15 minutes to pellet the cell debris.

-

Carefully decant the supernatant, which contains the pigment extract. Repeat the extraction process on the pellet two more times to ensure complete recovery.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Purification (Silica Gel Column Chromatography):

-

Prepare a silica gel (230-400 mesh) column using a non-polar solvent like n-hexane as the slurry.

-

Dissolve the dried crude extract in a minimal amount of the mobile phase (e.g., n-hexane:acetone 7:3 v/v).

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Begin elution with the mobile phase. Chlorophylls will typically elute first (greenish band), followed by the target fucoxanthin derivatives (orange-yellow band).

-

Collect the orange-yellow fraction.

-

Monitor the purity of the collected fraction using Thin Layer Chromatography (TLC) or HPLC.

-

Evaporate the solvent from the purified fraction to obtain the final product. Store under nitrogen or argon at -20°C or lower, protected from light.

-

Bioactivity Assessment Protocols

The following are standard in vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic properties of the purified compounds.

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep purple color.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the purified compound at various concentrations (e.g., 10 to 500 µg/mL) dissolved in methanol.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (methanol without the sample).

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.[8]

-

The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[9]

-

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[10][11]

-

Assay Procedure:

-

Pre-treat the cells with various non-toxic concentrations of the purified compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce inflammation and NO production.[10]

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

-

Griess Reaction and Data Analysis:

-

Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC₅₀ value can then be determined.

-

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Seed cancer cells (e.g., HeLa, HepG2) or normal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Assay Procedure:

-

Treat the cells with various concentrations of the purified compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[13]

-

Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

-

-

Data Analysis:

-

Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490-590 nm.[12]

-

Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell viability) is calculated from the dose-response curve.

-

Biological Activities and Quantitative Data

While extensive research has focused on fucoxanthin, studies on its derivatives are emerging. The activities are largely attributed to their unique chemical structure, including the polyene chain which is effective at quenching reactive oxygen species (ROS).[14]

Table 3: In Vitro Bioactivity of Fucoxanthin and Its Derivatives

| Compound | Bioactivity | Cell Line / Assay | IC₅₀ / Result | References |

|---|---|---|---|---|

| Fucoxanthin | Antioxidant | DPPH Radical Scavenging | 201.2 ± 21.4 µg/mL | [15] |

| Fucoxanthin | Antioxidant | AChE Inhibition | 130.12 ± 6.65 µg/mL | [16] |

| Fucoxanthin | Cytotoxicity | Pharyngeal Cancer (FaDu) | 6.21 µg/mL (48h) | [17] |

| Fucoxanthin | Cytotoxicity | Pharyngeal Cancer (Detroit 562) | 6.55 µg/mL (48h) | [17] |

| Fucoxanthin | Cytotoxicity | Non-Small-Cell Lung Cancer | 1.8 - 6.9 µM (72h) | [18] |

| 9'-cis-Fucoxanthin | Anti-inflammatory | RAW 264.7 (NO Production) | Significant dose-dependent inhibition | [4] |

| Fucoxanthin | Anti-inflammatory | RAW 264.7 (IL-6 Production) | IC₅₀: 2.19 µM |[19] |

Mechanisms of Action: Key Signaling Pathways

The antioxidant and anti-inflammatory effects of fucoxanthin and its derivatives are mediated through the modulation of critical intracellular signaling pathways. Much of the detailed mechanistic work has been performed on fucoxanthin, which serves as a strong model for its acyloxy-derivatives.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like fucoxanthin, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Caption: Activation of the Nrf2 antioxidant pathway by fucoxanthin derivatives.

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is central to inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. Fucoxanthin has been shown to inhibit this activation.

Caption: Inhibition of the NF-κB inflammatory pathway by fucoxanthin derivatives.

Conclusion and Future Directions

This compound and its derivatives are more than just accessory pigments; they are ecologically vital molecules with significant, yet underexplored, potential for human health applications. Their role as biomarkers for key phytoplankton groups is well-established, but their full range of biological activities and the precise mechanisms of their more complex derivatives are still areas of active research.

For drug development professionals, these compounds represent a promising frontier. Their potent antioxidant and anti-inflammatory activities, demonstrated through the modulation of fundamental pathways like Nrf2 and NF-κB, suggest therapeutic potential for a range of chronic diseases. Future research should focus on:

-

Sustainable Sourcing: Developing large-scale, sustainable methods for cultivating specific microalgae strains to ensure a consistent supply.

-

Bioavailability and Delivery: Investigating formulations and delivery systems to overcome the poor aqueous solubility and improve the in vivo bioavailability of these lipophilic compounds.

-

Clinical Translation: Moving from in vitro and animal models to well-designed human clinical trials to validate their efficacy and safety for specific health applications.

This guide serves as a foundational resource, consolidating current knowledge and providing the practical methodologies needed to advance the study of these fascinating marine compounds from the ocean to the laboratory and beyond.

References

- 1. This compound | C48H68O8 | CID 6443044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epic.awi.de [epic.awi.de]

- 3. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of fucoxanthin derivatives isolated from Sargassum siliquastrum in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. MTT (Assay protocol [protocols.io]

- 13. bds.berkeley.edu [bds.berkeley.edu]

- 14. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Isolation of Fucoxanthin from Sargassum oligocystum Montagne, 1845 Seaweed in Vietnam and Its Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

Thermal and Photostability of 19'-Hexanoyloxyfucoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19'-Hexanoyloxyfucoxanthin, a significant carotenoid found in various marine organisms, holds considerable promise for pharmaceutical and nutraceutical applications due to its potent biological activities. However, its inherent chemical structure, rich in conjugated double bonds and functional groups, renders it susceptible to degradation under various environmental stressors, primarily heat and light. This technical guide provides a comprehensive overview of the thermal and photostability of this compound. Due to the limited availability of direct stability data for this specific compound, this guide leverages extensive research on the closely related parent compound, fucoxanthin (B1674175), to infer and project the stability profile of this compound. This document details the key factors influencing its stability, outlines experimental protocols for stability assessment, and presents available quantitative data to guide research and development efforts.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. It is structurally similar to fucoxanthin, with the addition of a hexanoyloxy group at the 19' position. This structural modification may influence its physicochemical properties, including its stability. Like fucoxanthin, this compound is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. The stability of this molecule is a critical parameter for its successful application in drug development, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially undesirable byproducts.

Factors Influencing Stability

The stability of this compound, much like other carotenoids, is influenced by a combination of intrinsic and extrinsic factors.

Intrinsic Factors:

-

Chemical Structure: The long polyene chain with conjugated double bonds is the primary site of degradation. The presence of an allenic bond, an epoxide group, and a conjugated carbonyl group in the fucoxanthin backbone contributes to its reactivity. The additional hexanoyloxy group in this compound may offer some steric hindrance, but the fundamental susceptibility to oxidation and isomerization remains.

Extrinsic Factors:

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to thermal degradation. This can involve isomerization from the biologically active all-trans form to various cis-isomers, as well as oxidative cleavage of the polyene chain.

-

Light: Exposure to light, particularly in the UV and visible spectrum, can induce photo-oxidation and photo-isomerization. Light provides the energy to excite the molecule, making it more susceptible to reactions with oxygen and promoting the formation of cis-isomers.

-

Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of carotenoids. The reaction with oxygen can lead to the formation of a variety of oxidation products, including epoxides, apocarotenals, and other short-chain compounds, resulting in a loss of color and biological activity.

-

pH: The pH of the surrounding medium can significantly impact stability. Acidic conditions are known to promote the degradation of fucoxanthin, and similar effects are expected for its derivatives.[1][2] Alkaline conditions, however, have been shown to be more favorable for fucoxanthin stability.[1]

-

Solvents and Matrix: The solvent or matrix in which this compound is dissolved or dispersed can influence its stability. For instance, encapsulation in biopolymers has been shown to enhance the thermal stability of fucoxanthin.[3]

Below is a diagram illustrating the key factors that can lead to the degradation of this compound.

Quantitative Stability Data (Proxy from Fucoxanthin)

Table 1: Thermal Stability of Fucoxanthin

| Temperature (°C) | Matrix/Solvent | Duration | Remaining Fucoxanthin (%) | Degradation Kinetics | Reference |

| 25 - 60 | Oil-in-water emulsion (pH 4.6) | - | Significant degradation with increasing temperature | First-order | [1][4] |

| 50 | - | - | Degraded | - | [5] |

| 75 | Canola oil | 60 min | 6% | - | [6] |

| 90 | Free form | 24 h | 2.49% | - | [3] |

| 90 | Encapsulated in Whey Protein Isolate | 24 h | 60.72% | Second-order | [3] |

| 90 | Encapsulated in Gum Arabic | 24 h | 56.03% | Second-order | [3] |

| 90 | Encapsulated in Maltodextrin | 24 h | 54.57% | Second-order | [3] |

Table 2: Photostability of Fucoxanthin

| Light Intensity (lx) | Matrix/Solvent | Duration | Observation | Reference |

| up to 2000 | Oil-in-water emulsion (pH 4.6, 25°C) | - | Sharp degradation of all-trans, 13-cis, and 13'-cis isomers; formation of 9'-cis isomer | [1][2] |

| - | Acetone/water mixture (acidic) | - | Highly susceptible to degradation | [1] |

Table 3: pH Stability of Fucoxanthin

| pH | Matrix/Solvent | Temperature (°C) | Duration | Observation | Reference |

| 1.2 | Oil-in-water emulsion | 25 | - | Significant degradation | [1][2] |

| 7.4 | Oil-in-water emulsion | 25 | - | Retarded degradation | [1][2] |

| 9 | Fucoxanthin extract | - | 4 weeks (dark) | More stable than at neutral or acidic pH | [1] |

Experimental Protocols for Stability Testing

The following protocols are generalized methods for assessing the thermal and photostability of this compound, based on established procedures for carotenoids.

General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetone, or a mixture of methanol (B129727) and acetonitrile) of a known concentration.[7] All handling should be performed under subdued light and in an inert atmosphere (e.g., nitrogen or argon) to minimize degradation during preparation.

-

Working Solutions: Dilute the stock solution to the desired concentration for the stability studies. The solvent system for the working solution should be chosen based on the experimental conditions (e.g., an oil-in-water emulsion for food-grade applications).

Thermal Stability Protocol

-

Sample Incubation: Aliquot the working solution into sealed, airtight vials to prevent solvent evaporation and oxidation.

-

Temperature Conditions: Place the vials in temperature-controlled environments (e.g., incubators or water baths) at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C). A control sample should be stored at a low temperature (e.g., -20°C) in the dark.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).

-

Analysis: Immediately analyze the samples for the concentration of this compound and the formation of any degradation products using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Photostability Protocol

-